molecular formula C17H18N2S B2842553 N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine CAS No. 743457-05-8

N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine

Cat. No.: B2842553
CAS No.: 743457-05-8
M. Wt: 282.41
InChI Key: OBKLIQZUJWYAFR-UHFFFAOYSA-N
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Description

N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine is a compound belonging to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine typically involves the condensation of a suitable benzaldehyde derivative with 2-aminobenzothiazole. The reaction is often carried out in the presence of a catalyst such as glacial acetic acid in ethanol. The reaction conditions may vary, but generally, the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include the preparation of intermediates followed by their functionalization. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Mechanism of Action

The mechanism of action of N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-4-(propan-2-yl)-1,3-benzothiazol-2-amine include other benzothiazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group and the benzyl moiety can enhance its interaction with biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

N-benzyl-4-propan-2-yl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2S/c1-12(2)14-9-6-10-15-16(14)19-17(20-15)18-11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKLIQZUJWYAFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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